5-bromo-N,6-dimethylpyridin-2-amine synthesis pathway
5-bromo-N,6-dimethylpyridin-2-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-bromo-N,6-dimethylpyridin-2-amine
This guide provides a detailed exploration of a reliable and efficient synthesis pathway for 5-bromo-N,6-dimethylpyridin-2-amine, a valuable substituted pyridine derivative. Substituted pyridines are crucial structural motifs in a wide range of pharmaceuticals and agrochemicals.[1][2] The strategic placement of bromo, methyl, and N-methylamino groups on the pyridine ring makes this compound a versatile intermediate for further molecular diversification, particularly through palladium-catalyzed cross-coupling reactions.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It emphasizes the rationale behind procedural choices, provides detailed experimental protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to 5-bromo-N,6-dimethylpyridin-2-amine suggests a multi-step synthesis originating from a readily available starting material, 2-amino-6-methylpyridine. The core strategy involves protecting the reactive amino group, followed by regioselective bromination, deprotection, and finally, N-methylation.
Caption: Retrosynthesis of 5-bromo-N,6-dimethylpyridin-2-amine.
This pathway is advantageous as it utilizes common laboratory reagents and transformations. The initial protection of the amino group is a critical step to direct the subsequent electrophilic bromination to the desired 5-position of the pyridine ring and to prevent the formation of undesired byproducts.[4]
Synthesis Pathway and Experimental Protocols
The synthesis is presented as a four-step process. Each step includes a detailed protocol, the rationale for key experimental choices, and relevant data.
Step 1: N-Acylation (Protection) of 2-amino-6-methylpyridine
Rationale: The amino group in 2-amino-6-methylpyridine is a strong activating group that also complicates electrophilic substitution. Protecting it as an acetamide moderates its reactivity and ensures that bromination occurs selectively on the pyridine ring. Acetic anhydride is an effective and readily available acetylating agent.
Protocol:
-
In a round-bottom flask, dissolve 2-amino-6-methylpyridine in a suitable solvent such as acetonitrile.
-
Add acetic anhydride to the solution. A slight molar excess relative to the amine is typically used.
-
Add a few drops of a catalytic amount of concentrated sulfuric acid to the stirred mixture at a controlled temperature, for instance, 60°C.[5]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 30-60 minutes.[5]
-
Upon completion, cool the reaction mixture to room temperature and carefully add water to precipitate the product.[5]
-
Stir the mixture for approximately one hour to ensure complete precipitation.[5]
-
Collect the solid product, 2-acetamido-6-methylpyridine, by filtration, wash with deionized water, and dry.
Caption: Protection of the amino group via acetylation.
Step 2: Regioselective Bromination
Rationale: With the amino group protected, the pyridine ring is now primed for electrophilic substitution. The directing effects of the acetamido and methyl groups favor the introduction of the bromine atom at the 5-position. Using a buffered system can prevent the formation of byproducts like dibromides.[4]
Protocol:
-
Disperse 2-acetamido-6-methylpyridine in an aqueous solution.
-
Add an alkaline buffer, such as a solution of Na₂HPO₄, to maintain the pH of the mixture around 9.[4]
-
Cool the mixture to a temperature between 0-20°C.[4]
-
Slowly add bromine (approximately one equivalent) dropwise to the stirred suspension over a period of 20-30 minutes, maintaining the temperature.[4]
-
Continue stirring at this temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the product, 2-acetamido-5-bromo-6-methylpyridine, can be isolated by filtration, washed, and dried. A patent describes obtaining this product with a yield of 74%.[4]
Caption: Regioselective bromination at the 5-position.
Step 3: Amide Hydrolysis (Deprotection)
Rationale: To proceed to the final N-methylation step, the protecting acetyl group must be removed. This is typically achieved through acid-catalyzed hydrolysis, which converts the amide back to the primary amine.
Protocol:
-
Suspend 2-acetamido-5-bromo-6-methylpyridine in a suitable solvent, such as water or an aqueous alcohol mixture.
-
Carefully add a strong acid, like concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for several hours (e.g., 2 hours).[3]
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
After completion, cool the mixture to room temperature.
-
Neutralize the solution with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) to precipitate the product.
-
Isolate the product, 5-bromo-6-methylpyridin-2-amine, by filtration, wash with water, and dry.
Caption: Acid-catalyzed hydrolysis of the acetamide.
Step 4: N-Methylation of 5-bromo-6-methylpyridin-2-amine
Rationale: The final step involves the introduction of a methyl group onto the primary amine. Reductive amination using carbon dioxide and a suitable catalyst offers a modern and efficient method for N-methylation.[6]
Protocol:
-
In a high-pressure reactor, combine 5-bromo-6-methylpyridin-2-amine with a suitable catalyst, such as Pd/CuZrOx.[6]
-
Add a solvent and pressurize the reactor with carbon dioxide (CO₂) and hydrogen (H₂).
-
Heat the reaction mixture under controlled temperature and pressure. Reaction conditions may need to be optimized, but temperatures around 140-160°C are often employed for similar transformations.[6]
-
After the reaction period, cool the reactor, vent the gases, and filter to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product, 5-bromo-N,6-dimethylpyridin-2-amine, is then purified using an appropriate technique, such as column chromatography, to yield the final product.
Caption: N-methylation via reductive amination.
Summary of the Synthesis Pathway
The following diagram provides a comprehensive overview of the entire synthesis workflow from the starting material to the final product.
Caption: Complete synthesis workflow for 5-bromo-N,6-dimethylpyridin-2-amine.
Physicochemical Data
The following table summarizes key properties of the target compound and its primary precursor.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 5-bromo-6-methylpyridin-2-amine | 42753-71-9 | C₆H₇BrN₂ | 187.04[7] | Solid |
| 5-bromo-N,6-dimethylpyridin-2-amine | 155789-98-3 | C₇H₉BrN₂ | 201.07 | Solid |
Safety and Handling
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Strong Acids (H₂SO₄, HCl): Corrosive. Handle with care and appropriate PPE.
-
Sodium Amide (in alternative syntheses): Reacts violently with water. It is also flammable. Must be handled under an inert, dry atmosphere.[8][9]
-
High-Pressure Reactions: N-methylation using H₂ gas requires specialized high-pressure equipment and adherence to strict safety protocols.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.
Conclusion
The described four-step synthesis pathway, commencing with 2-amino-6-methylpyridine, offers a robust and logical method for producing 5-bromo-N,6-dimethylpyridin-2-amine. The strategic use of a protecting group is key to achieving the desired regioselectivity during the bromination step. This guide provides the necessary detail for experienced chemists to replicate this synthesis, enabling the production of this valuable intermediate for applications in drug discovery and development.
References
- Benchchem. (n.d.). Technical Support Center: Bromination of 2-Bromo-6-methylpyridine.
- PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine.
- ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine synthesis.
- Sigma-Aldrich. (n.d.). 5-bromo-N,6-dimethylpyridin-2-amine.
- He, Q. (2010). Synthesis of 2-amino-6-bromopyridine (Master's thesis, Nanjing University of Technology and Engineering).
- PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine.
- PubChem. (n.d.). 2-Pyridinamine, 5-bromo-6-methyl-.
- ChemicalBook. (n.d.). 2-Amino-5-bromo-6-methylpyridine synthesis.
- J&K Scientific. (n.d.). 2-Amino-3-bromo-5,6-dimethylpyridine.
- Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
-
Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[10][11]triazolo[1,5-a]pyridine. Retrieved from
- Sigma-Aldrich. (n.d.). 6-Bromo-N,N-dimethylpyridin-2-amine.
- ChemScene. (n.d.). 5-Bromo-N,3-dimethylpyridin-2-amine.
-
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from
- Google Patents. (n.d.). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Benchchem. (n.d.). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.
- SincereChemical. (n.d.). 2-amino-5-bromo-4 6-dimethylpyridine& cas 89856-44-0.
- Appretech. (n.d.). 5-bromo-6-fluoro-N-methylpyridin-2-amine.
- Sigma-Aldrich. (n.d.). 5-Bromo-N,6-dimethylpyridin-2-amine.
- Benchchem. (n.d.). 5-Bromo-6-methylpicolinaldehyde as an intermediate in pharmaceutical synthesis.
- ChemicalBook. (n.d.). 2-Amino-5-bromo-6-methylpyridine.
- Royal Society of Chemistry Publishing. (n.d.). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions.
- ChemicalBook. (n.d.). 2-Amino-5-bromo-6-methylpyridine(42753-71-9) 1H NMR spectrum.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 6. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 2-Pyridinamine, 5-bromo-6-methyl- | C6H7BrN2 | CID 170678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 9. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
